molecular formula C14H17NO2 B14573200 1H-Indole-3-carboxylic acid, pentyl ester CAS No. 61698-96-2

1H-Indole-3-carboxylic acid, pentyl ester

Cat. No.: B14573200
CAS No.: 61698-96-2
M. Wt: 231.29 g/mol
InChI Key: COOGMZZVXXAKKV-UHFFFAOYSA-N
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Description

1H-Indole-3-carboxylic acid, pentyl ester is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-3-carboxylic acid, pentyl ester typically involves the esterification of 1H-Indole-3-carboxylic acid with pentanol. This reaction can be catalyzed by acidic or basic catalysts. One common method involves the use of sulfuric acid as a catalyst, where the reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-3-carboxylic acid, pentyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Indole-3-carboxylic acid, pentyl ester has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indole-3-carboxylic acid, pentyl ester involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, influence gene expression, and interact with cellular receptors. These interactions can lead to changes in cellular processes such as apoptosis, proliferation, and differentiation .

Comparison with Similar Compounds

  • 1H-Indole-3-carboxylic acid, methyl ester
  • 1H-Indole-3-carboxylic acid, ethyl ester
  • 1H-Indole-3-carboxylic acid, butyl ester

Comparison: 1H-Indole-3-carboxylic acid, pentyl ester is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and biological activity compared to its shorter-chain counterparts. The pentyl ester derivative may exhibit different pharmacokinetic properties, making it suitable for specific applications where longer alkyl chains are advantageous .

Properties

CAS No.

61698-96-2

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

pentyl 1H-indole-3-carboxylate

InChI

InChI=1S/C14H17NO2/c1-2-3-6-9-17-14(16)12-10-15-13-8-5-4-7-11(12)13/h4-5,7-8,10,15H,2-3,6,9H2,1H3

InChI Key

COOGMZZVXXAKKV-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=CNC2=CC=CC=C21

Origin of Product

United States

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